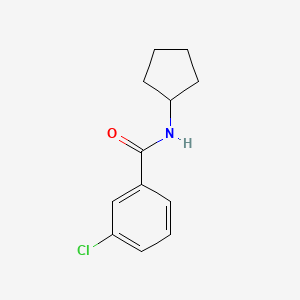
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyridine carboxamides and is known for its unique structure and properties.
作用机制
The mechanism of action of 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is not fully understood. However, it is believed to act by binding to the active site or allosteric site of its target enzymes or receptors and inhibiting their activity. It may also act by modulating the conformational changes of its target proteins and altering their downstream signaling pathways.
Biochemical and Physiological Effects:
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and enhance the activity of GABA-A receptors. However, its effects on other physiological systems such as the cardiovascular, respiratory, and immune systems are not well understood.
实验室实验的优点和局限性
The advantages of using 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide in lab experiments include its potent inhibitory activity against various enzymes and receptors, its unique structure and properties, and its potential applications in drug discovery and development. However, its limitations include its low solubility in water and its potential toxicity to cells and tissues at high concentrations.
未来方向
There are several future directions for the research on 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide. Some of the possible directions include:
1. Synthesis and evaluation of its analogs with improved potency and selectivity.
2. Investigation of its effects on other physiological systems such as the cardiovascular, respiratory, and immune systems.
3. Development of its formulations with improved solubility and bioavailability.
4. Evaluation of its potential applications in combination therapy with other drugs.
5. Investigation of its effects on the gut microbiome and its potential applications in the treatment of gut-related disorders.
6. Development of its applications in imaging and diagnostic techniques.
In conclusion, 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is a promising chemical compound with potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel drugs for the treatment of various diseases.
合成方法
The synthesis of 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-chloro-4-methylaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is purified using column chromatography or recrystallization.
科学研究应用
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes and receptors involved in the pathogenesis of several diseases such as cancer, inflammation, and neurological disorders. For example, it has been reported to inhibit the activity of protein kinase C (PKC), a key regulator of cell growth and differentiation, and thus has potential applications in cancer therapy. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins, and thus has potential applications in the treatment of inflammatory diseases. Furthermore, it has been reported to act as a positive allosteric modulator of the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and sleep, and thus has potential applications in the treatment of anxiety and sleep disorders.
属性
IUPAC Name |
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-2-4-11(10(14)6-8)17-13(18)9-3-5-12(15)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZEBSYPHTTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2713233.png)
![N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2713234.png)

![3-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2713238.png)
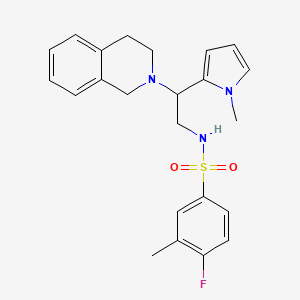
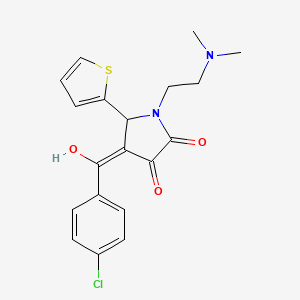
![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2713242.png)
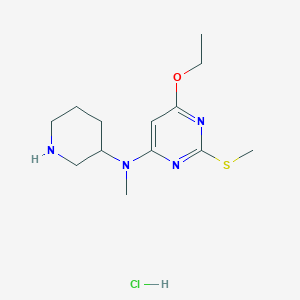
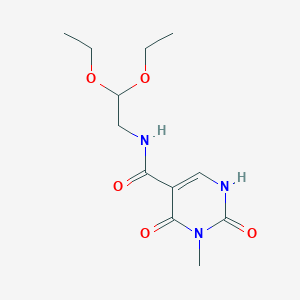
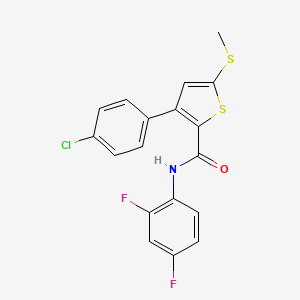
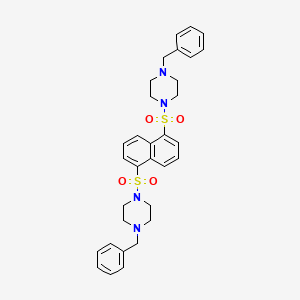
![5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2713249.png)
